methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

CAS No.: 6647-89-8

Cat. No.: VC2811323

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6647-89-8 |

|---|---|

| Molecular Formula | C6H10ClN3O2 |

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | methyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H |

| Standard InChI Key | LUOVVLLUZBQJTI-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=C(C=N1)N.Cl |

| Canonical SMILES | COC(=O)CN1C=C(C=N1)N.Cl |

Introduction

Chemical Structure and Properties

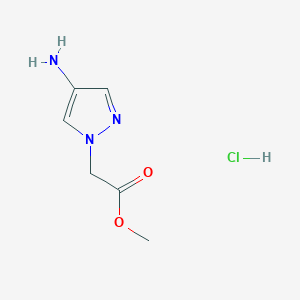

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride features a pyrazole core structure with strategic functional groups that contribute to its chemical behavior and potential applications. This section details its fundamental chemical and physical properties.

Identification and Basic Information

The compound methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride has been well-characterized with specific identifiers that facilitate accurate reference in scientific literature and chemical databases.

| Property | Value |

|---|---|

| CAS Number | 6647-89-8 |

| Molecular Formula | C₆H₉N₃O₂·HCl |

| Molecular Weight | 191.62 g/mol |

| MFCD Number | MFCD12912891 |

| IUPAC Name | Methyl (4-amino-1H-pyrazol-1-yl)acetate hydrochloride |

| InChI Key | LUOVVLLUZBQJTI-UHFFFAOYSA-N |

The compound is officially recognized with the IUPAC name methyl (4-amino-1H-pyrazol-1-yl)acetate hydrochloride, which precisely describes its chemical structure including the functional groups and salt form .

Physical Properties

Understanding the physical properties of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is essential for its handling, storage, and application in research and industrial settings.

| Property | Value |

|---|---|

| Physical Form | Powder |

| Color | Not specified (typically white to off-white) |

| Melting Point | 165-166°C |

| Purity | 95% |

| Storage Temperature | 4°C |

| Salt Form | Hydrochloride (Cl) |

The compound presents as a powder with a defined melting point of 165-166°C, indicating its thermal stability within this temperature range . The recommended storage temperature of 4°C suggests that while the compound is stable, it should be kept refrigerated to maintain optimal quality over extended periods.

Structural Characteristics and Chemical Reactivity

The chemical behavior of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is determined by its structural features, which include several reactive functional groups.

Key Structural Features

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride contains several important structural features that influence its chemical behavior:

-

A pyrazole heterocyclic ring with nitrogen atoms at positions 1 and 2

-

An amino group (-NH₂) at position 4 of the pyrazole ring

-

A methyl acetate group attached to the N1 position of the pyrazole

-

A hydrochloride salt form that affects solubility and reactivity

The InChI code (1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H) provides a standardized representation of this structure, enabling unambiguous identification .

Chemical Reactivity Patterns

Based on its structure, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is expected to exhibit specific reactivity patterns. While direct experimental data for this compound is limited in the provided sources, predictions can be made based on the known chemistry of similar pyrazole derivatives.

The amino group at the 4-position of the pyrazole ring represents a nucleophilic site that can participate in various reactions, including:

-

Acylation reactions with acid chlorides or anhydrides

-

Reductive amination with aldehydes or ketones

-

Diazotization to form diazonium salts, which can undergo further transformations

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding the corresponding carboxylic acid. This functional group also allows for transesterification reactions, which can be useful for synthetic modifications.

Synthesis and Preparation Methods

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride typically follows established pathways for heterocyclic chemistry.

Purification and Characterization

Following synthesis, the compound typically undergoes purification processes to achieve the reported 95% purity standard . Common purification methods for similar compounds include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography

-

Filtration and washing procedures

Characterization of the final product would typically involve:

-

Melting point determination (reported as 165-166°C)

-

Spectroscopic analysis (NMR, IR, MS)

-

Elemental analysis to confirm composition

| Hazard Statement | Code | Description |

|---|---|---|

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

The compound is classified with the GHS07 pictogram and carries a "Warning" signal word, indicating moderate hazards that require appropriate handling procedures .

| Precautionary Statement | Code | Action |

|---|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |

| P264 | Wash hands thoroughly after handling | |

| P271 | Use only outdoors or in a well-ventilated area | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P312 | Call a POISON CENTER/doctor if you feel unwell | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention | |

| P337+P313 | If eye irritation persists: Get medical advice/attention | |

| P362 | Take off contaminated clothing | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |

| P405 | Store locked up | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |

These precautionary measures emphasize the importance of proper ventilation, personal protective equipment, and appropriate response to exposure scenarios .

Comparative Analysis with Related Compounds

Understanding the relationship between methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride and similar compounds provides valuable context for its chemical behavior and applications.

Structural Analogues

Several structural analogues of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride appear in the chemical literature, each with distinct properties and applications:

These structural variations result in different physicochemical properties and potentially different biological activities, despite the shared pyrazole core structure.

Structure-Property Relationships

The structural differences between methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride and its analogues lead to observable trends in properties:

-

Position of the amino group: The 4-position amino group in methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride affects its electronic distribution and hydrogen bonding capabilities compared to compounds where the amino group is attached to different positions

-

Ester variation: The methyl ester in our target compound versus ethyl ester in analogues affects properties such as hydrophobicity, metabolic stability, and reactivity

-

Linkage pattern: Direct N-substitution on the pyrazole ring versus compounds with secondary amine linkages creates different spatial arrangements and flexibility in the molecule

These structure-property relationships provide valuable insights for rational design of new compounds with tailored properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume